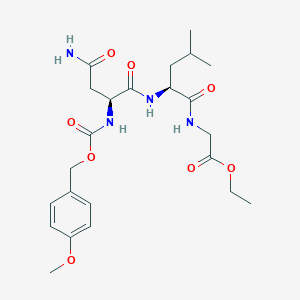
4-Methoxybenzyloxycarbonyl-asparaginyl-leucyl-glycine ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methoxybenzyloxycarbonyl-asparaginyl-leucyl-glycine ethyl ester, also known as Moc-Asn-Leu-Gly-OEt, is a peptide derivative that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. This compound is synthesized using various methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments.
Mecanismo De Acción
4-Methoxybenzyloxycarbonyl-asparaginyl-leucyl-glycine ethyl esterGly-OEt inhibits the activity of enzymes by binding to the active site of the enzyme and preventing substrate binding. It has been shown to inhibit the activity of various enzymes, including proteases, kinases, and phosphatases. Additionally, 4-Methoxybenzyloxycarbonyl-asparaginyl-leucyl-glycine ethyl esterGly-OEt has been shown to induce apoptosis in cancer cells by activating the caspase cascade and promoting mitochondrial dysfunction.
Efectos Bioquímicos Y Fisiológicos
4-Methoxybenzyloxycarbonyl-asparaginyl-leucyl-glycine ethyl esterGly-OEt has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of enzymes, induce apoptosis in cancer cells, and inhibit the aggregation of amyloid-beta peptides. Additionally, 4-Methoxybenzyloxycarbonyl-asparaginyl-leucyl-glycine ethyl esterGly-OEt has been shown to have anti-inflammatory effects, as it has been shown to inhibit the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-Methoxybenzyloxycarbonyl-asparaginyl-leucyl-glycine ethyl esterGly-OEt has several advantages for lab experiments. It is a small peptide derivative, making it easy to synthesize and modify. Additionally, it has been extensively studied for its mechanism of action, making it a well-characterized compound. However, 4-Methoxybenzyloxycarbonyl-asparaginyl-leucyl-glycine ethyl esterGly-OEt also has limitations for lab experiments. It has poor solubility in aqueous solutions, which can limit its use in certain assays. Additionally, it has a short half-life in vivo, which can limit its potential use in drug development.
Direcciones Futuras
There are several future directions for the study of 4-Methoxybenzyloxycarbonyl-asparaginyl-leucyl-glycine ethyl esterGly-OEt. One potential direction is the development of more soluble derivatives of 4-Methoxybenzyloxycarbonyl-asparaginyl-leucyl-glycine ethyl esterGly-OEt to increase its potential use in assays. Additionally, further studies are needed to determine the potential of 4-Methoxybenzyloxycarbonyl-asparaginyl-leucyl-glycine ethyl esterGly-OEt in the treatment of neurodegenerative diseases, such as Alzheimer's disease. Finally, the development of 4-Methoxybenzyloxycarbonyl-asparaginyl-leucyl-glycine ethyl esterGly-OEt derivatives with longer half-lives in vivo could increase its potential use in drug development.
Métodos De Síntesis
4-Methoxybenzyloxycarbonyl-asparaginyl-leucyl-glycine ethyl esterGly-OEt can be synthesized using solid-phase peptide synthesis (SPPS) or solution-phase peptide synthesis (SPPS). SPPS involves the sequential addition of amino acids to a growing peptide chain attached to a solid support. The process involves coupling an activated amino acid to the growing peptide chain, followed by deprotection of the N-terminus and repeating the cycle until the desired peptide is obtained. SPPS is a widely used method for peptide synthesis due to its efficiency and flexibility.
Aplicaciones Científicas De Investigación
4-Methoxybenzyloxycarbonyl-asparaginyl-leucyl-glycine ethyl esterGly-OEt has been extensively studied for its potential applications in drug discovery and development. It has been shown to inhibit the activity of various enzymes, including proteases, kinases, and phosphatases. This compound has also been studied for its potential use in cancer therapy, as it has been shown to induce apoptosis in cancer cells. Additionally, 4-Methoxybenzyloxycarbonyl-asparaginyl-leucyl-glycine ethyl esterGly-OEt has been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease, as it has been shown to inhibit the aggregation of amyloid-beta peptides.
Propiedades
Número CAS |
133665-58-4 |
|---|---|
Nombre del producto |
4-Methoxybenzyloxycarbonyl-asparaginyl-leucyl-glycine ethyl ester |
Fórmula molecular |
C23H34N4O8 |
Peso molecular |
494.5 g/mol |
Nombre IUPAC |
ethyl 2-[[(2S)-2-[[(2S)-4-amino-2-[(4-methoxyphenyl)methoxycarbonylamino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]acetate |
InChI |
InChI=1S/C23H34N4O8/c1-5-34-20(29)12-25-21(30)17(10-14(2)3)26-22(31)18(11-19(24)28)27-23(32)35-13-15-6-8-16(33-4)9-7-15/h6-9,14,17-18H,5,10-13H2,1-4H3,(H2,24,28)(H,25,30)(H,26,31)(H,27,32)/t17-,18-/m0/s1 |
Clave InChI |
NIIPWYWCMKNLBB-ROUUACIJSA-N |
SMILES isomérico |
CCOC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)N)NC(=O)OCC1=CC=C(C=C1)OC |
SMILES |
CCOC(=O)CNC(=O)C(CC(C)C)NC(=O)C(CC(=O)N)NC(=O)OCC1=CC=C(C=C1)OC |
SMILES canónico |
CCOC(=O)CNC(=O)C(CC(C)C)NC(=O)C(CC(=O)N)NC(=O)OCC1=CC=C(C=C1)OC |
Secuencia |
NLG |
Sinónimos |
4-methoxybenzyloxycarbonyl-asparaginyl-leucyl-glycine ethyl ester Moz-Asn-Leu-Gly-OEt |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



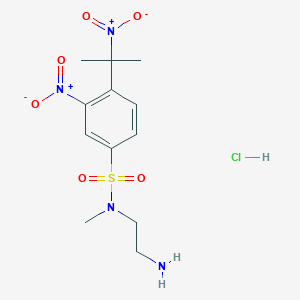
![Methyl (2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-4-oxobutanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoate](/img/structure/B158916.png)
![Acetic acid, 2,2',2'',2'''-[1,2-ethanediylidenetetrakis(thio)]tetrakis-](/img/structure/B158919.png)
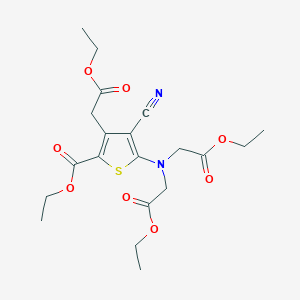
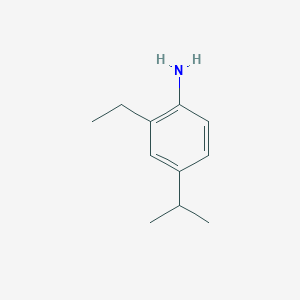
![1,3-Difluoro-5-[4-(4-pentylcyclohexyl)cyclohexyl]benzene](/img/structure/B158922.png)
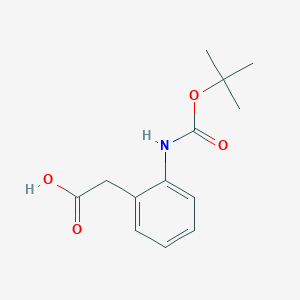
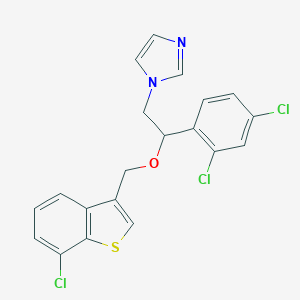
![(2,2,3,3-Tetramethylcyclopropyl)-[1-(4,4,4-trifluorobutyl)indol-3-yl]methanone](/img/structure/B158927.png)
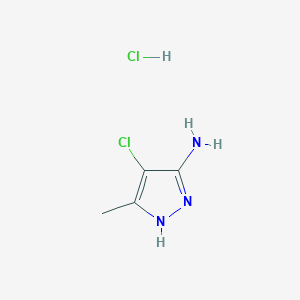
![pentamethylene bis[1-(3,4-dimethoxybenzyl)-3,4-dihydro-6,7-dimethoxy-1H-isoquinoline-2-propionate], dioxalate](/img/structure/B158932.png)
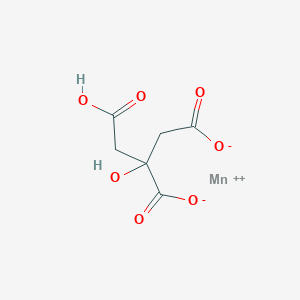
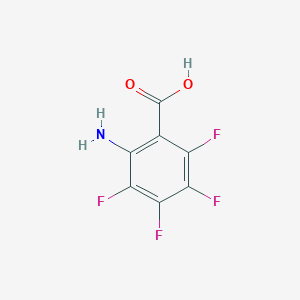
![3-Oxa-6,7-diazatricyclo[3.2.2.02,4]non-6-ene](/img/structure/B158940.png)